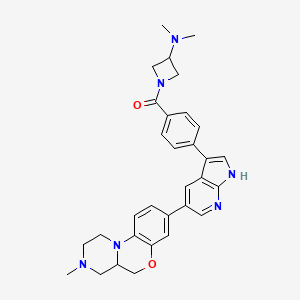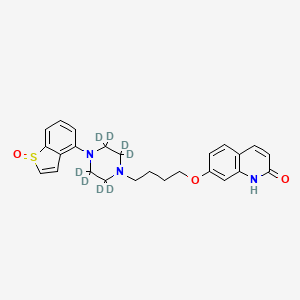
Brexpiprazole S-oxide D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brexpiprazole S-oxide D8, also known as DM-3411 D8, is a deuterium-labeled metabolite of Brexpiprazole. Brexpiprazole is an atypical antipsychotic agent that acts as a partial agonist at serotonin 5-HT1A and dopamine receptors. This compound is primarily used in scientific research as an internal standard for the quantification of Brexpiprazole by gas chromatography or liquid chromatography-mass spectrometry .
Métodos De Preparación
The synthesis of Brexpiprazole involves several steps, starting with the treatment of 7-Hydroxy-2(1H)-quinolinone with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one. This intermediate is then reacted with benzothiophenepiperazine hydrochloride to yield Brexpiprazole . The preparation of Brexpiprazole S-oxide D8 involves the introduction of deuterium atoms into the Brexpiprazole molecule, which can be achieved through various deuteration techniques. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with additional steps for deuterium incorporation.
Análisis De Reacciones Químicas
Brexpiprazole S-oxide D8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brexpiprazole can yield Brexpiprazole S-oxide, while reduction can revert it to its parent compound .
Aplicaciones Científicas De Investigación
Brexpiprazole S-oxide D8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an internal standard for the quantification of Brexpiprazole in various analytical methods. In biology and medicine, it is used to study the pharmacokinetics and metabolism of Brexpiprazole, providing insights into its absorption, distribution, metabolism, and excretion. Additionally, it is used in the development of new analytical techniques for the detection and quantification of Brexpiprazole and its metabolites .
Mecanismo De Acción
The mechanism of action of Brexpiprazole S-oxide D8 is similar to that of Brexpiprazole. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors. This dual activity modulates the levels of serotonin and dopamine in the brain, which helps alleviate symptoms of psychiatric disorders such as schizophrenia and major depressive disorder. The molecular targets and pathways involved include the serotonin and dopamine receptor pathways, which play crucial roles in mood regulation and cognitive function .
Comparación Con Compuestos Similares
Brexpiprazole S-oxide D8 is similar to other antipsychotic compounds such as Aripiprazole and Cariprazine. Like Brexpiprazole, Aripiprazole and Cariprazine are partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors. Brexpiprazole has a higher affinity for serotonin 5-HT2A receptors compared to Aripiprazole, which may contribute to its unique pharmacological profile. Additionally, this compound, being a deuterium-labeled compound, offers advantages in analytical studies due to its distinct mass, which aids in the accurate quantification of Brexpiprazole in biological samples .
Similar Compounds
- Aripiprazole
- Cariprazine
- Didesmethylcariprazine
These compounds share similar pharmacological properties with Brexpiprazole but differ in their receptor binding affinities and clinical applications .
Propiedades
Fórmula molecular |
C25H27N3O3S |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i12D2,13D2,14D2,15D2 |
Clave InChI |
VJYXYAVCCLPIPM-DHNBGMNGSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C5C=CS(=O)C5=CC=C4)([2H])[2H])[2H] |
SMILES canónico |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



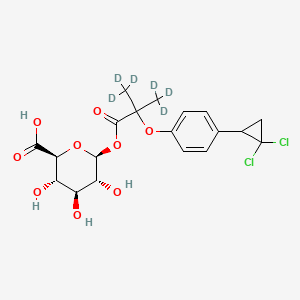
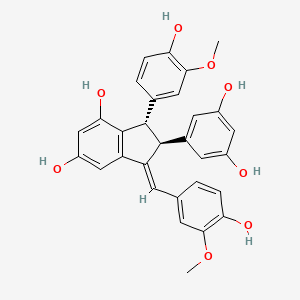
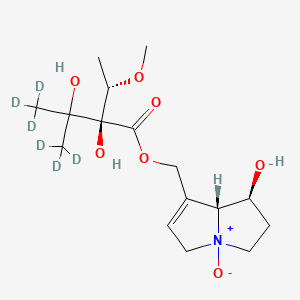

![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)





![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)

